molecular formula C16H23N3O4 B15307852 2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid

2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid

Cat. No.: B15307852
M. Wt: 321.37 g/mol
InChI Key: UVFYWEXPIWWAJF-UHFFFAOYSA-N
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Description

2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is of interest in organic synthesis due to its unique structure, which includes a diazepane ring and a pyridine carboxylic acid moiety. The BOC group is commonly used to protect amines during chemical reactions, making this compound valuable in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid involves its ability to act as a protecting group for amines. The BOC group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid apart is its combination of a diazepane ring and a pyridine carboxylic acid moiety, which provides unique reactivity and potential for diverse applications in synthetic chemistry.

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyridine-4-carboxylic acid

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-8-4-7-18(9-10-19)13-11-12(14(20)21)5-6-17-13/h5-6,11H,4,7-10H2,1-3H3,(H,20,21)

InChI Key

UVFYWEXPIWWAJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CC(=C2)C(=O)O

Origin of Product

United States

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